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Compound of Interest

Compound Name: Cyclobutanol

Cat. No.: B046151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of cyclobutanol (C₄H₈O). The data presented is compiled from critically evaluated sources

and is intended to be a valuable resource for researchers, scientists, and professionals in drug

development and other scientific fields where accurate thermodynamic data is crucial. This

document includes quantitative data summarized in structured tables, detailed experimental

methodologies for key thermodynamic parameters, and a visualization of the thermochemical

relationships.

Core Thermodynamic Properties
Cyclobutanol, a four-membered cycloalkanol, possesses unique thermodynamic properties

influenced by its ring strain. Understanding these properties is essential for predicting its

behavior in chemical reactions, assessing its stability, and for computational modeling.

The standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy

of combustion (ΔcH°) are fundamental parameters that define the energetic landscape of a

molecule.
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Thermodynami
c Property

Phase Value Units Reference(s)

Standard Molar

Enthalpy of

Formation

Gas -185.4 ± 1.3 kJ/mol [1]

Standard Molar

Enthalpy of

Formation

Liquid -239.7 ± 1.2 kJ/mol [1]

Standard Molar

Gibbs Free

Energy of

Formation

Gas -63.79 kJ/mol [2]

Standard Molar

Enthalpy of

Combustion

Liquid -2522 kJ/mol [1]

Heat capacity (Cp) and entropy (S°) are crucial for understanding how the energy of

cyclobutanol changes with temperature and for predicting the spontaneity of reactions.
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Thermodyn
amic
Property

Phase
Temperatur
e (K)

Value Units
Reference(s
)

Molar Heat

Capacity at

Constant

Pressure

Ideal Gas 298.15 103.3 J/mol·K [1]

Molar Heat

Capacity at

Constant

Pressure

Ideal Gas 500 160.7 J/mol·K [1]

Molar Heat

Capacity at

Constant

Pressure

Ideal Gas 1000 256.6 J/mol·K [3]

Standard

Molar

Entropy

Ideal Gas 298.15 321.4 J/mol·K [4]

The enthalpy of vaporization (ΔvapH°) and the normal boiling point are key physical properties

that govern the phase behavior of cyclobutanol.

Property Value Units Reference(s)

Normal Boiling Point 396.15 K [4]

Enthalpy of

Vaporization at 298.15

K

54.3 ± 0.8 kJ/mol [1]

Critical Temperature 598 K [4]

Critical Pressure 6066 kPa [4]

Experimental Protocols
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Accurate determination of thermodynamic properties relies on precise experimental

methodologies. Below are detailed protocols for key experiments cited in the literature for

cyclobutanol and related compounds.

The standard enthalpy of combustion of cyclobutanol can be determined using an isoperibol

bomb calorimeter. This method measures the heat released when a substance is completely

combusted in a constant-volume vessel.

Apparatus:

Parr model 6200 semiautomatic isoperibol bomb calorimeter or equivalent.

Parr model 6510 Water Handling System.

High-precision balance (± 0.0001 g).

Gelatin capsules.

Benzoic acid (as a standard for calibration).

Ignition wire.

High-pressure oxygen source.

Procedure:

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by

combusting a known mass (approximately 1 g) of benzoic acid. The calorimeter is sealed,

charged with oxygen to approximately 30 atm, and the sample is ignited. The temperature

change of the water jacket is recorded to a precision of 0.0001 °C. The energy equivalent (in

J/°C) is calculated from the known enthalpy of combustion of benzoic acid.

Sample Preparation: Approximately 0.4 g of liquid cyclobutanol is accurately weighed into a

two-piece gelatin capsule, which is then sealed.[1]

Combustion: The sealed capsule is placed in the crucible of the bomb calorimeter. A fuse

wire is attached to the electrodes, making contact with the sample. The bomb is sealed and

purged with oxygen, then filled to a pressure of approximately 30 atm.
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Measurement: The bomb is submerged in a known mass of water in the calorimeter. The

initial temperature is recorded. The sample is ignited, and the temperature is recorded at

regular intervals until a constant final temperature is reached.

Calculation: The heat released by the combustion of the sample (q_sample) is calculated by

first determining the total heat released (q_total) from the temperature rise and the energy

equivalent of the calorimeter. The heat released by the combustion of the gelatin capsule

and the ignition wire is subtracted from q_total. The molar enthalpy of combustion is then

calculated from q_sample and the number of moles of cyclobutanol combusted.

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid

as a function of temperature and applying the Clausius-Clapeyron equation.

Apparatus:

A sealed flask connected to a pressure sensor and a temperature probe.

Water baths of various temperatures.

Data acquisition interface (e.g., Logger Pro).

Procedure:

A small amount of cyclobutanol is placed in the flask, and the flask is sealed.

The flask is submerged in a water bath of a known temperature, and the system is allowed to

reach thermal equilibrium.

The total pressure inside the flask is measured. The initial air pressure in the flask is

subtracted to determine the vapor pressure of the cyclobutanol at that temperature.[5]

This process is repeated for several different temperatures.

The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the

absolute temperature (1/T).

According to the Clausius-Clapeyron equation (ln P = -ΔHvap/R * (1/T) + C), the slope of this

plot is equal to -ΔHvap/R, where R is the ideal gas constant. The enthalpy of vaporization
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(ΔHvap) can then be calculated from the slope of the line.[5]

The enthalpy of formation of cyclobutanol can be derived from the enthalpy of reduction of

cyclobutanone. This involves measuring the heat of reaction of both the ketone and the alcohol

with a powerful reducing agent.

Methodology: The enthalpies of reaction of cyclobutanone and cyclobutanol with lithium

triethylborohydride in triglyme are measured using a reaction calorimeter.[6] The difference

between these two enthalpies of reaction corresponds to the enthalpy of reduction of

cyclobutanone to cyclobutanol.[6]

Reaction Scheme:

Cyclobutanone + LiB(C₂H₅)₃H → Lithium triethyl(cyclobutoxy)borate

Cyclobutanol + LiB(C₂H₅)₃H → Lithium triethyl(cyclobutoxy)borate + H₂

By applying Hess's Law, the enthalpy of reduction can be used in conjunction with the known

enthalpy of formation of cyclobutanone to calculate the enthalpy of formation of cyclobutanol.

Thermochemical Relationships
The thermodynamic properties of a compound are interconnected. A common way to determine

the standard enthalpy of formation of an organic compound is through its standard enthalpy of

combustion, using a Hess's Law cycle.

Reactants

Products
Constituent Elements Cyclobutanol (l) + 6 O₂ (g)

4 CO₂ (g) + 4 H₂O (l)

ΔH°c(Cyclobutanol)

4 C (s, graphite) + 4 H₂ (g) + ½ O₂ (g)

ΔH°f(Cyclobutanol)

4ΔH°f(CO₂) + 4ΔH°f(H₂O)
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Caption: Hess's Law cycle for the enthalpy of formation of cyclobutanol.

This diagram illustrates that the enthalpy of combustion of cyclobutanol is equal to the sum of

the enthalpies of formation of the products minus the enthalpy of formation of cyclobutanol. By

experimentally determining the enthalpy of combustion and using the known standard

enthalpies of formation for carbon dioxide and water, the standard enthalpy of formation of

cyclobutanol can be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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